Cas no 89-86-1 (2,4-Dihydroxybenzoic acid)

2,4-Dihydroxybenzoic acid is a versatile compound that offers excellent solubility in aqueous solutions and high reactivity towards electrophilic aromatic substitution reactions. Its unique properties enable its use as an intermediate in the synthesis of various pharmaceuticals and dyes, providing a valuable building block for organic chemistry applications.
2,4-Dihydroxybenzoic acid structure
2,4-Dihydroxybenzoic acid structure
商品名:2,4-Dihydroxybenzoic acid
CAS番号:89-86-1
MF:C7H6O4
メガワット:154.120142459869
MDL:MFCD00002451
CID:34532
PubChem ID:1491

2,4-Dihydroxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 2,4-Dihydroxybenzoic acid
    • 4-Hydroxysalicylic acid
    • beta-Resorcylic Acid
    • BETA RESORCYLIC ACID
    • β-Resorcylic acid
    • 2.4-Dihydroxybenzoicacid
    • RESORCYLIC ACID, BETA-(RG)
    • 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE
    • 2,4-Dihydroxybenzene carboxylic acid
    • 2,4-dihydroxy-benzoic acid
    • 4-Carboxyresorcinol
    • 4-Hydroxysalicylic acid
    • Benzoic acid,2,4-dihydroxy
    • BRA
    • b-resorcylic acid
    • p-Hydroxysalicylic acid
    • resorcylic acid
    • 2,4-二羟基苯甲酸
    • 2,4-Dihydroxybenzoic acid (ACI)
    • β-Resorcylic acid (8CI)
    • Coupler 320
    • NSC 13564
    • NSC 4740
    • β-Resorcinolic acid
    • MLS001055408
    • SMR001227190
    • 2,4-Dihydroxybenzoic acid; Benzoic acid,2,4-dihydroxy; 4-hydroxysalicylic acid;
    • MDL: MFCD00002451
    • インチ: 1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)
    • InChIKey: UIAFKZKHHVMJGS-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(O)=CC(O)=CC=1)O
    • BRN: 1946213

計算された属性

  • せいみつぶんしりょう: 154.02700
  • どういたいしつりょう: 154.026609
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 77.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 12

じっけんとくせい

  • 色と性状: 白色針状結晶
  • 密度みつど: 1.3725 (rough estimate)
  • ゆうかいてん: 208-211 °C (dec.) (lit.)
  • ふってん: 237.46°C (rough estimate)
  • フラッシュポイント: 200 °C
  • 屈折率: 1.6710 (estimate)
  • ようかいど: 8g/l
  • すいようせい: 8 g/L (20 ºC)
  • PSA: 77.76000
  • LogP: 0.79600
  • FEMA: 3798 | 2,4-DIHYDROXYBENZOIC ACID
  • マーカー: 8157
  • かんど: 光に敏感
  • 酸性度係数(pKa): 3.11, 8.55, 14.0(at 25℃)
  • ようかいせい: エタノール、エーテル、温水に可溶性である。

2,4-Dihydroxybenzoic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • RTECS番号:VH3708050
  • 危険物標識: Xi
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • TSCA:Yes
  • リスク用語:R36/37/38

2,4-Dihydroxybenzoic acid 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関コード:

    2918290000

    概要:

    2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

2,4-Dihydroxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045875-500g
2,4-Dihydroxybenzoic acid
89-86-1 98%
500g
¥258.00 2024-04-26
Apollo Scientific
OR4893-100g
2,4-Dihydroxybenzoic acid
89-86-1 97%
100g
£15.00 2025-02-20
Enamine
EN300-06121-2.5g
2,4-dihydroxybenzoic acid
89-86-1 95.0%
2.5g
$27.0 2025-03-21
TRC
D678940-500mg
2,4-Dihydroxybenzoic Acid
89-86-1
500mg
$ 52.00 2023-09-07
Enamine
EN300-06121-0.1g
2,4-dihydroxybenzoic acid
89-86-1 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-06121-0.25g
2,4-dihydroxybenzoic acid
89-86-1 95.0%
0.25g
$19.0 2025-03-21
OTAVAchemicals
2829700-50MG
2,4-dihydroxybenzoic acid
89-86-1 95%
50MG
$29 2023-06-25
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51494-1g
2,4-Dihydroxybenzoic acid
89-86-1 98%
1g
¥445.00 2023-09-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S30116-100g
BRA
89-86-1 99%
100g
¥90.00 2021-09-02
TRC
D678940-1g
2,4-Dihydroxybenzoic Acid
89-86-1
1g
$ 57.00 2023-09-07

2,4-Dihydroxybenzoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  24 h, 0.2 MPa, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Kolbe-Schmitt type reaction under ambient conditions mediated by an organic base
Sadamitsu, Yuta; Okumura, Akira; Saito, Kodai; Yamada, Tohru, Chemical Communications (Cambridge, 2019, 55(66), 9837-9840

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 3-Methoxybutanol
リファレンス
Process for preparation of aromatic carboxylic acids by carboxylation of aromatic compounds in alkoxyalkanols as solvents
, European Patent Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Silver nitrate Solvents: Acetonitrile ;  rt → 50 °C; 1 h, 50 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Silver nitrate-catalyzed oxidation of aldehydes to carboxylic acids by H2O2
Chakraborty, Debashis; Gowda, Ravikumar R.; Malik, Payal, Tetrahedron Letters, 2009, 50(47), 6553-6556

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ;  9.0 h, rt
リファレンス
Cu(II) bromide catalyzed oxidation of aldehydes and alcohols
Das, Rima; Chakraborty, Debashis, Applied Organometallic Chemistry, 2011, 25(6), 437-442

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Preparation of 2,4-dihydroxybenzoic acid
, Germany, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  25 °C
リファレンス
Isothermic adsorption of morin onto the reducible mesoporous manganese oxide materials surface
Ilunga, Ali K.; et al, Applied Catalysis, 2018, 224, 928-939

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt oxide (Co3O4) ,  Lithium ;  3 min, rt
リファレンス
Effect of alkali and alkaline earth metal dopants on catalytic activity of mesoporous cobalt oxide evaluated using a model reaction
Bingwa, Ndzondelelo; et al, Applied Catalysis, 2018, 555, 189-195

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine ;  2 h, 100 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Organic Base-Mediated Carboxylation of (Hetero)aromatic Compounds Using Supercritical Carbon Dioxide (scCO2)
Chetty, Lloyd C. ; Kruger, Hendrik G. ; Arvidsson, Per I. ; Naicker, Tricia ; Govender, Thavendran, Synthesis, 2022, 54(21), 4827-4833

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  45 min, reflux
1.2 30 min, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Development of microwave assisted synthesis for common molecules
Bodhe, Megha M.; Rathi, Lalit G.; Mahajan, U. N.; Rokde, Vijayshri V., International Research Journal of Pharmacy, 2017, 8(1), 25-27

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Solvents: Carbon tetrachloride
1.2 Reagents: Ruthenium tetroxide Solvents: Carbon tetrachloride
リファレンス
Oxidation of aromatic substrates. Part VII. The selective oxidation of phenolic alkenes with ruthenium tetroxide
Ayres, David C.; Levy, Daniel P., Tetrahedron, 1986, 42(15), 4259-65

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
Long-chain phenols. Part 16. A novel synthesis of homologous orsellinic acids and their methyl ethers
Durrani, Aziz A.; Tyman, John H. P., Journal of the Chemical Society, 1980, (8), 1658-66

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  rt → 323 K; 24 h, 323 K
リファレンス
Kinetics and mechanism of the oxidation of substituted benzoic acids by quinolinium dichromate
Suante, H.; Siamkhanthang, N.; Lalnundanga; Mahanti, M. K., Oxidation Communications, 2005, 28(1), 99-107

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Carbon Solvents: Water ;  rt; 60 min, rt
リファレンス
A promising catalyst for exclusive para hydroxylation of substituted aromatic hydrocarbons under UV light
Das, Vijay Kumar; Gogoi, Satyabrat; Choudary, Boyapati Manoranjan; Karak, Niranjan, Green Chemistry, 2017, 19(18), 4278-4283

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  28 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids
Kalmode, Hanuman P.; Vadagaonkar, Kamlesh S.; Shinde, Suresh L.; Chaskar, Atul C., Journal of Organic Chemistry, 2017, 82(7), 3781-3786

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
リファレンス
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  cooled; 323 K; 24 h, 323 K
リファレンス
Kinetics of the oxidation of salicyclic acids by quinolinium dichromate
Suante, H.; Chongthu, L.; Lalmalsawmi, H.; Mahanti, M. K., Oxidation Communications, 2005, 28(3), 681-688

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Water Solvents: Water
リファレンス
New synthetic iodine-containing organic compounds. Synthesis of 3,4,5-triiodosalicylic acid
Piscopo, Eugenio; Diurno, Maria Vittoria; Cappello, Brunella; Cereti Mazza, Maria Teresa, Bollettino della Societa dei Naturalisti in Napoli, 1980, 88, 263-74

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  150 min, 1 bar, 50 °C
リファレンス
Conversion of carbon dioxide to resorcylic acid under ultrasonication by Kolbe-Schmitt reaction
Shanthi, B.; Palanivelu, K., Ultrasonics Sonochemistry, 2015, 27, 268-276

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: [[4,4′,4′′,4′′′-[(29H,31H-Phthalocyanine-C,C,C,2-tetrayl-κN29,κN30,κN31,κN32)tet… Solvents: Water ;  25 min, pH 10.5, 25 °C
リファレンス
The investigation of oxidative bleaching performance of peripherally Schiff base substituted tri-nuclear cobalt-phthalocyanine complexes
Sen, Pinar; et al, Inorganica Chimica Acta, 2017, 462, 30-39

2,4-Dihydroxybenzoic acid Raw materials

2,4-Dihydroxybenzoic acid Preparation Products

2,4-Dihydroxybenzoic acid サプライヤー

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:89-86-1)2,4-Dihydroxybenzoic acid
注文番号:gm4108
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Wednesday, 26 June 2024 15:46
価格 ($):11
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:89-86-1)2,4-Dihydroxybenzoic acid
注文番号:25473566
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:12
価格 ($):discuss personally

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